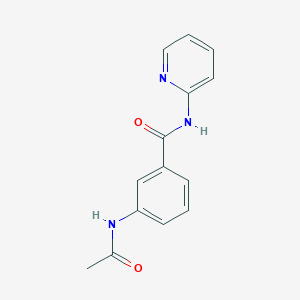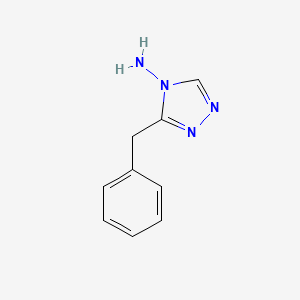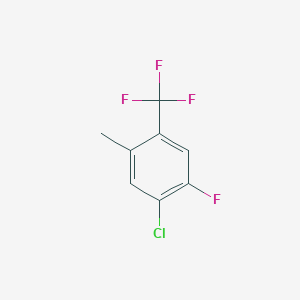
4,4-Dichlorobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichlorobut-1-ene is an organochlorine compound with the molecular formula C4H6Cl2. It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial processes. This compound is known for its reactivity due to the presence of two chlorine atoms and a double bond in its structure.
Métodos De Preparación
4,4-Dichlorobut-1-ene can be synthesized through several methods. One common synthetic route involves the chlorination of butadiene. The process typically involves the following steps:
Chlorination of Butadiene: Butadiene is chlorinated in the presence of a catalyst to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then heated to temperatures between 60-120°C in the presence of a catalyst to isomerize 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene with dilute sodium hydroxide solution in the presence of polymerization inhibitors yields this compound.
Análisis De Reacciones Químicas
4,4-Dichlorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: It can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common reagents used in these reactions include sodium amide, hydrogen halides, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4-Dichlorobut-1-ene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology and Medicine:
Industry: It is used in the production of synthetic rubbers, such as Neoprene, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-dichlorobut-1-ene in chemical reactions typically involves the reactivity of the double bond and the chlorine atoms. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through an S_N2 mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .
Comparación Con Compuestos Similares
4,4-Dichlorobut-1-ene can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: Another organochlorine compound with similar reactivity but different isomeric structure.
3,4-Dichlorobut-1-ene: An isomer that is often produced alongside this compound in industrial processes.
1,2-Dichlorobut-3-ene: A related compound with different substitution patterns on the butene backbone.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions .
Propiedades
Número CAS |
4279-19-0 |
|---|---|
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
4,4-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h2,4H,1,3H2 |
Clave InChI |
TXQSCEZFOCFOMS-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)

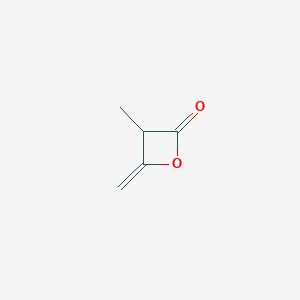
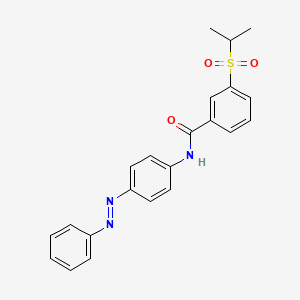
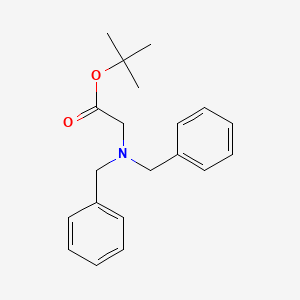
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)




